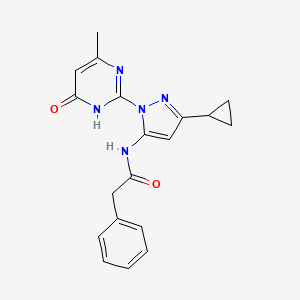

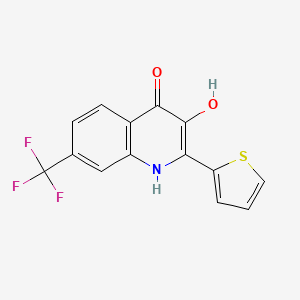

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Photoelectricity

A novel 8-hydroxyquinoline derivative ligand containing a thiophene group and its corresponding zinc complex were synthesized. This complex exhibited yellow light emission when used in organic light-emitting diodes (OLEDs), highlighting its potential application in photoelectric devices (Tang Yin-min et al., 2014).

Novel Synthesis Approaches

An eco-friendly protocol for synthesizing novel derivatives involving 4-hydroxy-1-methylquinolin-2(1H)-one demonstrates the compound's versatility in generating environmentally benign products with potential for diverse applications (Maruti B. Yadav et al., 2020).

Magnetic and Luminescence Properties

Dinuclear Dy(III) complexes synthesized using different β-diketonate coligands exhibit varying magnetic relaxation behaviors, indicating the impact of chemical environments on magnetic properties. Such complexes could find applications in magnetic storage and quantum computing (Wen-Min Wang et al., 2016).

Photophysical and Theoretical Studies

The synthesis of dihydroquinazolinone derivatives showed significant changes in photophysical properties depending on solvent polarity, offering insights into their application in photophysical studies and the design of fluorescent materials (M. Pannipara et al., 2017).

Charge Transfer Materials

Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed at improving charge transfer properties suggest potential applications in organic electronics, such as in OLEDs and solar cells (A. Irfan, 2014).

Antibacterial Activity

The synthesis and evaluation of certain quinazolin-4-one derivatives exhibited significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).

Electroluminescent Materials

Amorphous 2,3-disubstituted thiophenes containing peripheral triarylamine moieties have been synthesized and characterized for their electroluminescent properties, indicating their utility in light-emitting devices (Y. Su et al., 2002).

properties

IUPAC Name |

3-hydroxy-2-thiophen-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2S/c15-14(16,17)7-3-4-8-9(6-7)18-11(13(20)12(8)19)10-2-1-5-21-10/h1-6,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBOFCBKNISZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)